1,2-乙二胺,硝酸盐

概述

描述

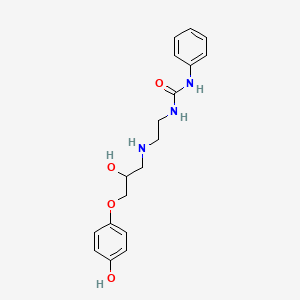

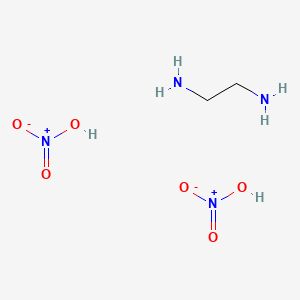

1,2-Ethanediamine, also known as ethylenediamine, is an organic compound with the formula C2H4(NH2)2 . It is a colorless liquid with an ammonia-like odor and is a basic amine . It is a widely used building block in chemical synthesis .

Synthesis Analysis

Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine . The amine is liberated by the addition of sodium hydroxide and can then be recovered by rectification .Molecular Structure Analysis

The molecular structure of 1,2-Ethanediamine can be represented as NH2CH2CH2NH2 . It has a molecular weight of 60.1 g/mol .Physical And Chemical Properties Analysis

Ethylenediamine is a colorless, viscous liquid with an ammonia-like odor . It has a density of 0.90 g/cm3, a melting point of 8 °C, and a boiling point of 116 °C . It is miscible in water .科学研究应用

表面改性和浮选增强

- 乙二胺用于改造孔雀石的矿物表面,增强其硫化和浮选行为。这种改进归因于铜硫化物种的增加形成和硫化产物的反应性增强,具有潜在的工业应用 (冯、赵和文,2018).

选择性传感应用

- 含有 1,2-乙二胺的锌-帕莫酸配位聚合物表现出对 2,4,6-三硝基苯酚 (TNP) 和 Cu2+ 离子的选择性传感,展示了其作为双重发光传感器的效用 (叶等人,2015).

铂类抗肿瘤剂中的不对称结构

- 基于乙二胺的铂 (II) 配合物表现出不对称结构,为针对 DNA 的癌症治疗铂类抗肿瘤剂的设计提供了见解 (Kiwade 等人,2017).

构象和溶剂化研究

- 对未质子化、单质子化和双质子化 1,2-乙二胺的密度泛函理论研究揭示了氢键形成、质子亲和力和溶剂化对构象的影响 (De Corte、Schläpfer 和 Daul,2000).

配位化学

- 涉及 1,2-乙二胺的配位聚合物和双核配合物的研究突出了其在形成结构多样的化合物方面的多功能性,这可能对催化等领域产生影响 (Khandar 等人,2013).

安全和危害

Ethylenediamine is toxic and has serious adverse health effects when inhaled . It can cause severe skin burns and eye damage, respiratory irritation, allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or in contact with skin .

属性

| 20829-66-7 | |

分子式 |

C2H9N3O3 |

分子量 |

123.11 g/mol |

IUPAC 名称 |

ethane-1,2-diamine;nitric acid |

InChI |

InChI=1S/C2H8N2.HNO3/c3-1-2-4;2-1(3)4/h1-4H2;(H,2,3,4) |

InChI 键 |

HODPISPVTPCXIU-UHFFFAOYSA-N |

SMILES |

C(CN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

规范 SMILES |

C(CN)N.[N+](=O)(O)[O-] |

| 20829-66-7 | |

相关CAS编号 |

107-15-3 (Parent) |

同义词 |

1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R,9S,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3S,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1253065.png)

![1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-](/img/structure/B1253072.png)

![6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)

![N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide](/img/structure/B1253076.png)